molecular formula C8H8BrNO B6252132 5-bromo-2-(oxetan-3-yl)pyridine CAS No. 1823351-06-9

5-bromo-2-(oxetan-3-yl)pyridine

Cat. No.: B6252132
CAS No.: 1823351-06-9
M. Wt: 214.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(oxetan-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyridine ring and an oxetane ring attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of 2-(oxetan-3-yl)pyridine: : One common method to synthesize 5-bromo-2-(oxetan-3-yl)pyridine involves the bromination of 2-(oxetan-3-yl)pyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For instance, starting from a 2-pyridyl ketone derivative, an oxetane ring can be introduced through cyclization reactions using reagents like ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-bromo-2-(oxetan-3-yl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine N-oxides. Reduction reactions using hydrogenation catalysts can reduce the pyridine ring to piperidine derivatives.

  • Coupling Reactions: : The bromine atom in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow the formation of carbon-carbon bonds, facilitating the synthesis of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Products: Amino, thio, and alkoxy derivatives of 2-(oxetan-3-yl)pyridine.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

    Coupling Products: Biaryl and alkyne-substituted pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-2-(oxetan-3-yl)pyridine serves as a versatile building block for constructing more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its derivatives for activity against various biological targets, including enzymes and receptors.

Industry

In the materials science industry, this compound is used in the development of advanced polymers and coatings. Its unique structural features contribute to the mechanical and thermal properties of these materials.

Comparison with Similar Compounds

Similar Compounds

    2-(oxetan-3-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.

    5-chloro-2-(oxetan-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

    5-bromo-2-(oxetan-3-yl)thiophene: Contains a thiophene ring instead of a pyridine ring, leading to different electronic properties and reactivity.

Uniqueness

5-bromo-2-(oxetan-3-yl)pyridine is unique due to the presence of both the bromine atom and the oxetane ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications. The oxetane ring also imparts favorable pharmacokinetic properties, enhancing its potential in drug discovery.

Properties

CAS No.

1823351-06-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.